molecular formula C23H19BrN4OS B5551574 N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine

N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No. B5551574
M. Wt: 479.4 g/mol
InChI Key: SRDCJAZMZCADOQ-MFKUBSTISA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, where precursor molecules undergo a chemical reaction to form a more complex product. For instance, compounds with structural similarities to our compound of interest have been synthesized through reactions like the condensation of amines and aldehydes, often facilitated by catalysts or under specific conditions to encourage the formation of the desired product. An example includes the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which was synthesized by condensation and characterized by spectral techniques (Hema et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using techniques like single crystal X-ray diffraction, which provides insights into the 3D arrangement of atoms within the molecule. These analyses reveal the spatial orientation of functional groups and their intermolecular interactions, critical for understanding the compound's chemical behavior and reactivity. The structure of related compounds has shown diverse intermolecular interactions responsible for the stability of their crystal structure, offering a glimpse into the potential structural configuration of our target compound (Hema et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

The chemical properties and synthesis routes of related compounds have been explored in several studies. For instance, research on the synthesis of amaryllidacea alkaloids through radical cyclisation techniques shows the versatility and potential of using bromobenzylidene components in complex organic syntheses (Rosa et al., 1997). Additionally, the antimicrobial activities of new 1,2,4-triazole derivatives highlight the biomedical applications of such compounds (Bektaş et al., 2010).

Crystal Structure Analysis

The synthesis and in-vitro inhibition study of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine show the structural analysis capabilities, providing insights into molecular docking and potential applications in designing inhibitors for specific enzymes (Hema et al., 2020).

Nanomaterial Synthesis

The novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition exemplifies the potential of benzylidene compounds in the synthesis of nanomaterials and their applications in various technological fields (Veranitisagul et al., 2011).

Anticancer Activities

The synthesis and evaluation of anticancer activities of some new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives indicate the significance of such compounds in developing potential therapeutic agents (Bekircan et al., 2008).

properties

IUPAC Name

(E)-1-(5-bromo-2-phenylmethoxyphenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4OS/c1-30-23-27-26-22(18-10-6-3-7-11-18)28(23)25-15-19-14-20(24)12-13-21(19)29-16-17-8-4-2-5-9-17/h2-15H,16H2,1H3/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDCJAZMZCADOQ-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine

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